Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- involves multiple steps, starting from basic organic molecules. The synthetic route typically includes glycosylation reactions where the galactopyranosyl moiety is attached to the core structure. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes. The purification of the final product is achieved through chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and stereochemistry.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential anticancer properties and effects on cardiovascular health.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-O-[6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-canaropyranosyl]-17β-marsdenin: Another pregnane glycoside with similar biological activities.
3-O-[6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl]-17β-marsdenin: Known for its anticancer properties.
Uniqueness
Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
465-97-4 |
---|---|
Molecular Formula |
C30H44O10 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3 |
InChI Key |
TYVPUZUDLFQZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Origin of Product |
United States |
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